molecular formula C10H6BrF2NO B6278109 6-bromo-1-(difluoromethoxy)isoquinoline CAS No. 2685743-20-6

6-bromo-1-(difluoromethoxy)isoquinoline

Cat. No.: B6278109
CAS No.: 2685743-20-6
M. Wt: 274.1
InChI Key:
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Description

6-bromo-1-(difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H6BrF2NO. It belongs to the class of isoquinolines, which are nitrogen-containing heteroaromatic compounds. Isoquinolines are known for their diverse biological activities and are widely used in pharmaceuticals and materials science .

Preparation Methods

The synthesis of 6-bromo-1-(difluoromethoxy)isoquinoline involves several steps One common method starts with the bromination of isoquinoline to introduce the bromine atom at the 6-positionThe reaction conditions typically involve the use of reagents such as Selectfluor® and acetonitrile .

Chemical Reactions Analysis

6-bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

6-bromo-1-(difluoromethoxy)isoquinoline can be compared with other fluorinated isoquinolines, such as:

  • 6-fluoroisoquinoline
  • 6-chloroisoquinoline
  • 6-methoxyisoquinoline

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and enhanced metabolic stability .

Properties

CAS No.

2685743-20-6

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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